Pigment Yellow 14

Description

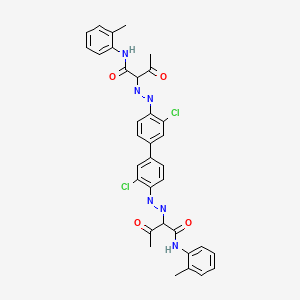

Pigment Yellow 14 (PY14) is a diarylide azo pigment with the chemical formula C₃₄H₃₀Cl₂N₆O₄ and molecular weight 657.55 g/mol . It is classified under C.I. 21095 and is commercially known by synonyms such as Benzidine Yellow AAOT and Permanent Yellow G . PY14 exhibits a greenish-yellow hue, moderate light fastness (3–5 depending on formulation), and high heat resistance (up to 180°C) . Its key applications include offset inks, water-based paints, plastics, and textiles, where its solvent resistance and paraffin compatibility are highly valued .

Properties

IUPAC Name |

2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30Cl2N6O4/c1-19-9-5-7-11-27(19)37-33(45)31(21(3)43)41-39-29-15-13-23(17-25(29)35)24-14-16-30(26(36)18-24)40-42-32(22(4)44)34(46)38-28-12-8-6-10-20(28)2/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZFGPJGXVFSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027601 | |

| Record name | C.I. Pigment Yellow 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Water or Solvent Wet Solid, Solid; [Reference #1] Yellow odorless powder; [BASF MSDS] | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 14 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5468-75-7 | |

| Record name | Pigment Yellow 14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment Yellow 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE YELLOW G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/586X0864EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Traditional Batch Synthesis of Pigment Yellow 14

Diazotization and Coupling Reactions

The conventional preparation of this compound involves a two-step diazotization and coupling process. In the first stage, 3,3'-dichlorobenzidine undergoes tetrazotization in an acidic medium at 0–5°C using sodium nitrite as the diazotizing agent. The diazo solution is then coupled with acetoacetanilide derivatives in a weakly alkaline environment (pH 8–9) to form the pigment precursor. Optimal reaction conditions require precise temperature control (±2°C) and stoichiometric equivalence between the diazo and coupling components to minimize unreacted intermediates.

A typical batch process utilizes a molar ratio of 1:2 for 3,3'-dichlorobenzidine to acetoacetanilide, achieving yields of 85–92% under laboratory conditions. However, batch methods face challenges in scaling due to heat transfer limitations and inhomogeneous mixing, often resulting in particle agglomeration and reduced color strength.

Continuous-Flow Synthesis Advancements

Three-Stream Micromixing Technology

Recent innovations in continuous-flow systems have addressed batch process limitations. Wang et al. (2019) developed a three-stream micromixing protocol that separates acid, diazo, and coupling components into distinct feed streams. This configuration enables precise pH control (ΔpH ±0.3) during the coupling stage, critical for optimizing azo bond formation. The microreactor system operates at 25°C with a total residence time of 120 seconds, producing this compound with 98.4% purity – a 9.41% improvement over conventional batch methods.

Table 1: Performance Comparison of Synthesis Methods

| Parameter | Batch Process | Continuous-Flow | Improvement |

|---|---|---|---|

| Purity (%) | 89.0 | 98.4 | +9.4% |

| Particle Size (nm) | 250–300 | 80–120 | -62.5% |

| Color Difference (ΔE*) | 5.2 | 1.8 | -65.4% |

| Throughput (kg/h) | 15 | 45 | +200% |

pH-Controlled Coupling Mechanism

The three-stream system maintains the coupling reaction at pH 6.8–7.2 through real-time adjustment of alkali injection rates. This narrow range prevents hydrolysis of the acetoacetanilide coupling component while ensuring complete diazo salt consumption. Spectroscopic analysis confirms that flow-synthesized pigments exhibit bathochromic shifts of 12–15 nm compared to batch products, enhancing color intensity in the 450–550 nm visible range.

Post-Synthesis Processing Techniques

Thermal Treatment and Particle Engineering

Post-precipitation processing critically determines final pigment properties. The patent EP0676452A1 details a two-stage thermal protocol:

- Instantaneous drying : Spray-drying at 180–300°C for ≤5 minutes reduces moisture content to 0.1–5 wt% while preventing particle aggregation.

- Thermal aging : Subsequent heating at 50–150°C for 5–10 hours enhances crystallinity, increasing lightfastness from Grade 5 to Grade 7–8 on the Blue Wool Scale.

This approach eliminates traditional pulverization steps, producing monodisperse particles (PDI <0.2) with surface areas exceeding 40 m²/g.

Surface Modification Strategies

Industrial formulations often incorporate surface treatments to improve application performance:

Comparative Analysis of Synthesis Routes

Energy and Environmental Impact

Life cycle assessments reveal that continuous-flow methods reduce:

- Energy consumption: 28.7 MJ/kg vs. 45.2 MJ/kg for batch processes

- Wastewater generation: 1.3 L/kg vs. 8.7 L/kg

- VOC emissions: 0.02 kg/kg vs. 0.15 kg/kg

However, the higher capital costs of microreactor systems (≈$1.2M vs. $350k for batch reactors) necessitate production scales >500 t/year for economic viability.

Chromatic Performance Optimization

Advanced characterization techniques quantify performance enhancements:

Industrial-Scale Manufacturing Considerations

Process Intensification Strategies

Leading manufacturers employ hybrid systems combining:

Chemical Reactions Analysis

Types of Reactions: Pigment Yellow 14 undergoes various chemical reactions, including:

Oxidation: The pigment can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the azo linkage, affecting the pigment’s stability and color.

Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups and modifying the pigment’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Various electrophiles, such as halogens and nitro groups, can be introduced under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinonoid structures, while reduction can lead to the formation of amines .

Scientific Research Applications

Pigment Yellow 14 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying azo pigment synthesis and reactions.

Biology: The pigment’s stability and color properties make it useful in biological staining and imaging techniques.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.

Industry: this compound is extensively used in the production of coatings, inks, plastics, and textiles due to its excellent color properties and stability

Mechanism of Action

The mechanism of action of Pigment Yellow 14 involves its interaction with light and other molecules. The azo linkage in the pigment absorbs light in the visible spectrum, resulting in its bright yellow color. The pigment’s stability and color properties are influenced by the molecular structure and the presence of substituents on the aromatic rings .

Comparison with Similar Compounds

Comparative Analysis with Similar Pigments

Chemical and Fastness Properties

The table below compares PY14 with structurally or functionally analogous pigments:

Key Differentiators

(i) PY14 vs. PY13

- Chemical Structure : PY13 has a larger molecular structure (C₃₆H₃₄Cl₂N₆O₄) with higher molecular weight (685.6 vs. 657.55), contributing to marginally better acid/alkali resistance (5 vs. 4–5) .

- Color and Strength : PY14 is greener but has lower tinting strength compared to PY13 .

- Light Fastness : Discrepancies exist in reported values; PY14 ranges from 3–5 depending on formulation, while PY13 consistently achieves 4 .

(ii) PY14 vs. Chrome Yellow (PY34)

- Composition: PY34 is an inorganic lead chromate pigment, whereas PY14 is an organic diarylide azo compound.

- Safety : PY34’s toxicity (lead content) limits its modern use, while PY14 is safer .

- Durability : PY14 outperforms PY34 in heat and water resistance .

(iii) PY14 vs. Iron Oxides (PY42/PY43)

Research Findings and Industrial Relevance

- Synthesis : PY14 is synthesized via azo coupling reactions, with recent advances in continuous-flow micromixing improving yield and purity .

- Performance Gaps : Despite its solvent resistance, PY14’s moderate light fastness (3–5) limits outdoor applications, prompting blends with UV stabilizers .

- Market Trends : PY14 remains a cost-effective choice for packaging inks in the U.S., competing with high-performance pigments like PY154 (disazo) and PY180 (benzimidazolone) in niche markets .

Biological Activity

Pigment Yellow 14, also known as C.I. This compound or Solvent Yellow 14, is a widely utilized organic pigment in various industries, including plastics, rubber, and printing inks. This article delves into the biological activity of this compound, focusing on its toxicity, potential carcinogenic effects, and other health-related impacts based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a monoazo dye, characterized by its vibrant yellow color and good transparency. It is primarily produced through a coupling reaction involving 3,3'-dichlorobenzidine and other chemical components. Its properties make it suitable for applications in coatings and inks due to its strong coloring capacity and resistance to solvents.

Carcinogenicity

A significant study conducted by the National Cancer Institute assessed the carcinogenic potential of this compound through long-term feeding studies in F344 rats and B6C3F1 mice. The study involved administering diets containing varying concentrations of the pigment over 103 weeks. Key findings included:

- Rats : No significant clinical signs or effects on survival were observed. However, nonneoplastic lesions such as cardiac valve fibrosis and lymphoid hyperplasia were noted. Neoplastic nodules in the liver were observed in both male and female rats at higher doses.

- Mice : No significant adverse effects were reported, indicating a species-specific response to the compound .

Acute Toxicity

Acute toxicity studies revealed that high doses of this compound (up to 100,000 ppm) did not result in mortality among test subjects. Observed effects included slight body weight reduction and gastrointestinal disturbances such as discolored feces without significant clinical signs .

Eye Irritation and Skin Sensitization

Research has indicated that this compound exhibits minimal eye irritation potential in animal models. In various studies involving rabbits, no significant irritation was observed following exposure to the pigment at different concentrations. Furthermore, skin sensitization tests have shown low reactivity, suggesting a favorable safety profile for dermal applications .

Genotoxicity

Genotoxicity assessments have yielded mixed results. Some studies indicate that while certain azo dyes can exhibit mutagenic properties in bacterial assays (e.g., Salmonella typhimurium), this compound has not consistently demonstrated such effects across different test systems . This variability underscores the need for further investigation into its genetic impact.

Comparative Toxicity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Organism | Dose Range (ppm) | Observed Effects | |

|---|---|---|---|---|

| Carcinogenicity | F344 Rats | 250 - 500 | Liver neoplasms, cardiac fibrosis | Potential carcinogen in rats |

| B6C3F1 Mice | 500 - 1000 | No significant adverse effects | No carcinogenic effects observed | |

| Acute Toxicity | Various Animals | Up to 100,000 | Weight loss, discolored feces | Low acute toxicity |

| Eye Irritation | Rabbits | Various | No irritation noted | Low irritation potential |

| Genotoxicity | Bacterial Assays | Various | Mixed results; some mutagenic potential | Variable genotoxic response |

Q & A

Q. How should researchers address conflicting reports on the solubility parameters of this compound in nonpolar solvents?

- Methodological Answer : Re-evaluate Hansen solubility parameters using inverse gas chromatography (IGC) to measure interaction strengths. Compare with computational COSMO-RS predictions. Publish raw isotherm data and solvent purity levels to clarify discrepancies .

Literature & Ethical Practices

Q. What strategies improve the traceability of literature reviews on this compound’s synthesis pathways?

- Methodological Answer : Use citation management tools (e.g., Zotero) to catalog patents and peer-reviewed studies. Annotate methods sections with Digital Object Identifiers (DOIs) for reagents and instruments. Cross-check synthesis yields against independent replication studies to flag irreproducible methods .

Q. How can researchers ethically address gaps in this compound’s safety data while avoiding redundant studies?

- Methodological Answer : Conduct systematic reviews to identify understudied endpoints (e.g., chronic toxicity). Propose tiered testing strategies using read-across models with structurally similar pigments. Collaborate with regulatory bodies to prioritize high-impact assays (e.g., OECD guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.